3-(Diphenylphosphino)benzoic acid

Overview

Description

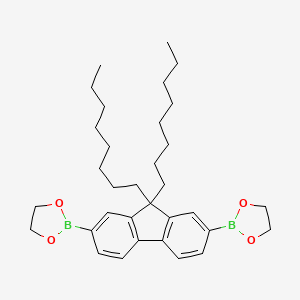

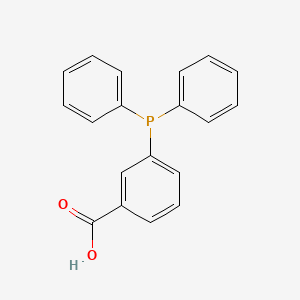

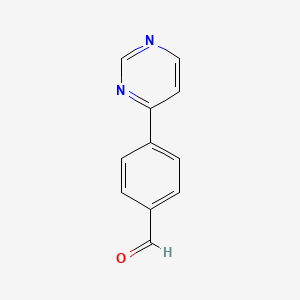

3-(Diphenylphosphino)benzoic acid is a compound with the molecular formula C19H15O2P . It has a molecular weight of 306.3 and is typically found in a solid state . The IUPAC name for this compound is 3-(diphenylphosphanyl)benzoic acid .

Molecular Structure Analysis

The molecular structure of 3-(Diphenylphosphino)benzoic acid consists of a benzoic acid group attached to a diphenylphosphino group . The exact structure can be found in chemical databases like ChemSpider .Physical And Chemical Properties Analysis

3-(Diphenylphosphino)benzoic acid is a solid at room temperature . It has a molecular weight of 306.3 . More specific physical and chemical properties such as melting point, boiling point, and solubility can be found in specific databases or material safety data sheets .Scientific Research Applications

Mitsunobu Reaction : 4-(Diphenylphosphino)benzoic acid was effectively used in the Mitsunobu reaction, serving as both a reductant and a pronucleophile. This method resulted in the stereospecific inversion of a secondary alcohol to produce an ester with a phosphine oxide group, followed by direct hydrolysis to yield the inverted secondary alcohol in significant purity. This process eliminated the need for chromatography (Muramoto et al., 2013).

Catalysis in N-alkylation of Amines : Ruthenium(II) carbonyl complexes designed with phosphine-functionalized hydrazone/thiosemicarbazone ligands, including 2-(diphenylphosphino)benzoic acid, demonstrated high efficiency in catalyzing the synthesis of secondary amines/amides from primary amines/amides and alcohols. This process was carried out under moderate conditions and was highly effective, with the maximum yield reaching up to 98% (Ramachandran et al., 2015).

Photostimulated Synthesis : The photostimulated reaction of 2-chlorobenzoate ion with Ph2P – ions in liquid ammonia successfully yielded 2-(diphenylphosphino)benzoic acid. This reaction was consistent with the SRN1 mechanism and did not occur in the absence of light (Barolo et al., 2012).

Asymmetric Allylic Alkylations : In palladium-catalyzed asymmetric allylic alkylations, 2-(diphenylphosphino)benzoic acid-based ligands were employed, demonstrating that the absolute stereochemistry of the products correlated predictably with the chirality of the ligand (Trost et al., 1992).

Safety and Hazards

properties

IUPAC Name |

3-diphenylphosphanylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15O2P/c20-19(21)15-8-7-13-18(14-15)22(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXILNLYMPCMVPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC(=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347911 | |

| Record name | 3-(Diphenylphosphino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Diphenylphosphino)benzoic acid | |

CAS RN |

2129-30-8 | |

| Record name | 3-(Diphenylphosphino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

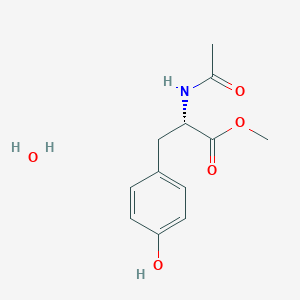

![3-[(4-Methoxyphenyl)amino]propanamide](/img/structure/B3049550.png)

![[(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride](/img/structure/B3049551.png)

![(6S)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B3049555.png)